molecular formula C17H24FN3O2 B6507499 N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 941976-44-9

N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No.: B6507499
CAS No.: 941976-44-9
M. Wt: 321.4 g/mol
InChI Key: FGJODSUWKUNOJN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound known for its distinctive chemical structure and multifaceted applications

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps. One common method begins with the formation of a cyclopentylamine derivative. This is followed by the alkylation of the derivative with a halogenated ethanediamide precursor in the presence of a suitable base to yield the desired product. The reaction conditions, such as temperature and solvent, are critical in optimizing the yield and purity of the compound.

Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to achieve high purity standards required for its various applications.

Chemical Reactions Analysis

Types of Reactions: : This compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under controlled conditions, potentially altering its chemical structure and properties.

  • Reduction: : Reduction reactions may involve the use of reducing agents to modify specific functional groups within the compound.

  • Substitution: : The ethanediamide moiety of the compound can participate in substitution reactions, where certain groups are replaced by other functional groups, resulting in derivatives with different properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with varied functional groups.

Scientific Research Applications

N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is employed in numerous scientific research fields:

  • Chemistry: : The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.

  • Biology: : It is often used in studies involving cellular processes and interactions due to its potential biological activity.

  • Medicine: : The compound has been investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.

  • Industry: : Its chemical properties enable its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide exerts its effects involves specific molecular targets and pathways. The compound can interact with various biological receptors or enzymes, potentially modulating their activity. This interaction may lead to changes in cellular processes, influencing pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide include other cyclopentyl and ethanediamide derivatives. These compounds share structural similarities but differ in their functional groups, influencing their chemical reactivity and biological activity.

Uniqueness: : What sets this compound apart is its unique combination of a cyclopentyl group with a dimethylamino-2-(4-fluorophenyl)ethyl moiety

There you have it—an in-depth look at this fascinating compound. Have any other scientific curiosities you'd like to explore?

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-21(2)15(12-7-9-13(18)10-8-12)11-19-16(22)17(23)20-14-5-3-4-6-14/h7-10,14-15H,3-6,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJODSUWKUNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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